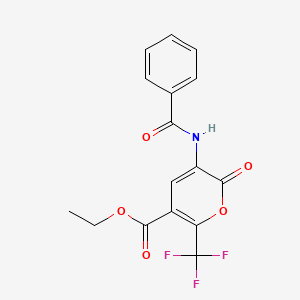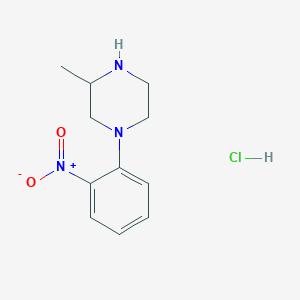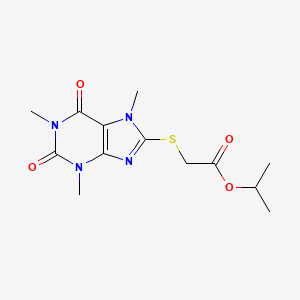![molecular formula C19H19N5O3 B2906210 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 878717-48-7](/img/structure/B2906210.png)
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as DPI, is a potent inhibitor of protein kinase C (PKC) and NADPH oxidase. It is widely used in scientific research to investigate the biochemical and physiological effects of PKC and NADPH oxidase inhibition.
作用機序
Target of Action
The primary target of 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as ADB-BUTINACA, is the cannabinoid receptor . This compound is a potent agonist of the cannabinoid receptor, with a potency and efficacy almost three times higher than JWH-018 .
Mode of Action
ADB-BUTINACA interacts with the cannabinoid receptors as an agonist , meaning it binds to these receptors and activates them . This interaction results in a series of changes within the cell that leads to the compound’s psychoactive effects.
Biochemical Pathways
Upon activation of the cannabinoid receptors, ADB-BUTINACA affects several biochemical pathways. The exact pathways and their downstream effects are complex and can vary depending on the specific cellular context. It is known that activation of cannabinoid receptors can influence the release of various neurotransmitters, potentially affecting mood, perception, and other psychological processes .
Pharmacokinetics
ADB-BUTINACA undergoes extensive metabolism, resulting in the formation of several metabolites . These include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions . The dihydrodiol is the predominant metabolite . These metabolites can be detected in urine, blood, kidney, and liver samples .
Result of Action
The molecular and cellular effects of ADB-BUTINACA’s action are primarily related to its interaction with the cannabinoid receptors. Activation of these receptors can lead to a variety of effects, including alterations in mood, perception, and cognition . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ADB-BUTINACA. For example, factors such as the individual’s metabolic rate, the presence of other substances, and individual genetic factors can influence how the compound is metabolized and its overall effects
実験室実験の利点と制限
One of the main advantages of 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is its high potency and specificity for PKC and NADPH oxidase inhibition. This allows researchers to study the effects of these enzymes with minimal interference from other signaling pathways. However, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione also has some limitations. For example, it can be toxic to cells at high concentrations and may have off-target effects on other enzymes.
将来の方向性
There are many potential future directions for research on 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione. Some possible areas of investigation include:
1. Development of more potent and selective inhibitors of PKC and NADPH oxidase.
2. Investigation of the role of PKC and NADPH oxidase in cancer, neurodegenerative diseases, and other pathological conditions.
3. Development of new therapeutic strategies based on PKC and NADPH oxidase inhibition.
4. Investigation of the effects of PKC and NADPH oxidase inhibition on mitochondrial function and oxidative metabolism.
5. Investigation of the role of PKC and NADPH oxidase in the regulation of immune function and inflammation.
In conclusion, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is a powerful tool for investigating the role of PKC and NADPH oxidase in various physiological and pathological processes. Its high potency and specificity make it a valuable asset for scientific research, and there are many potential future directions for investigation in this area.
合成法
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione can be synthesized using a multi-step process starting from 2,6-dimethylpurine. The first step involves the reaction of 2,6-dimethylpurine with ethyl acetoacetate to form 2,6-dimethyl-4-oxoheptanoic acid ethyl ester. This intermediate is then reacted with phenylhydrazine to form 2,6-dimethyl-4-phenylhydrazinyl-4-oxoheptanoic acid ethyl ester. The final step involves the reaction of this intermediate with triethylorthoformate and phosphorus oxychloride to form 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione.
科学的研究の応用
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione is commonly used in scientific research to investigate the role of PKC and NADPH oxidase in various physiological and pathological processes. For example, 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione has been used to study the role of PKC in insulin signaling, platelet activation, and smooth muscle contraction. 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione has also been used to investigate the role of NADPH oxidase in oxidative stress, inflammation, and cardiovascular disease.
特性
IUPAC Name |
4,7-dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-10-22-15-16(20-18(22)23(11)14-8-6-5-7-9-14)21(4)19(27)24(17(15)26)12(2)13(3)25/h5-10,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVUFQHFHOUOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

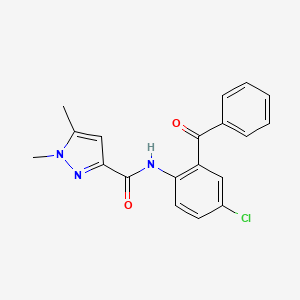
![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2906128.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906130.png)
![Lithium 1-(cyclopropylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906131.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2906134.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2906137.png)
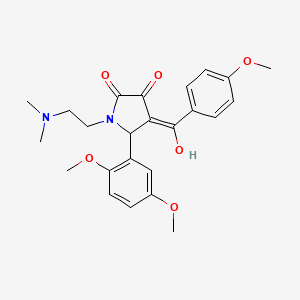
![8-(2,3-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2906139.png)
![N-[(1-Methoxycyclohexyl)methyl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2906140.png)
![7-((3-ethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2906141.png)
